An In-depth Technical Guide to the Synthesis and Characterization of Pyrene Azide 2
An In-depth Technical Guide to the Synthesis and Characterization of Pyrene Azide 2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Pyrene Azide 2, chemically identified as 1-(azidomethyl)pyrene. This versatile fluorescent probe is a valuable tool in bioconjugation and drug development, primarily utilized in "click chemistry" reactions for the labeling and tracking of molecules.[1][2]
Compound Identification and Properties
Chemical Name: 1-(azidomethyl)pyrene[3][4] Common Name: Pyrene Azide 2 CAS Number: 1006061-57-9 Molecular Formula: C₁₇H₁₁N₃ Molecular Weight: 257.29 g/mol Appearance: Light orange to yellow to green powder or crystals Melting Point: 66-70 °C Storage: Store at 2-8 °C under an inert atmosphere.
| Property | Value | Reference |
| Chemical Name | 1-(azidomethyl)pyrene | |
| Common Name | Pyrene Azide 2 | |
| CAS Number | 1006061-57-9 | |
| Molecular Formula | C₁₇H₁₁N₃ | |
| Molecular Weight | 257.29 g/mol | |
| Appearance | Light orange to yellow to green powder/crystal | |
| Melting Point | 66-70 °C | |
| Storage Conditions | 2-8 °C, inert atmosphere |
Synthesis Workflow
The synthesis of 1-(azidomethyl)pyrene is typically achieved through a two-step process starting from pyrene. The overall workflow involves the formation of a brominated intermediate, followed by a nucleophilic substitution to introduce the azide functionality.
Caption: Synthetic pathway for 1-(azidomethyl)pyrene.
Experimental Protocols
Synthesis of 1-(Bromomethyl)pyrene (Intermediate)
This protocol is based on the bromination of pyrene.
Materials:
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Pyrene
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Methanol (MeOH)
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Diethyl ether (Et₂O)
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Hydrobromic acid (HBr, 48% aqueous solution)
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Hydrogen peroxide (H₂O₂, 30% aqueous solution)
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Dichloromethane (CH₂Cl₂)
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Sodium hydroxide (NaOH, 1 M aqueous solution)
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Saturated aqueous sodium chloride (NaCl) solution (brine)
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n-Pentane
Procedure:
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In a round-bottomed flask, prepare a 1:1 (v/v) mixture of methanol and diethyl ether.
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Add pyrene to the solvent mixture with vigorous stirring.
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Add hydrobromic acid (1.1 equivalents) via syringe.
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Cool the reaction mixture to 15 °C using a water bath.
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Slowly add hydrogen peroxide (1.05 equivalents) dropwise over 30 minutes.
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Remove the cooling bath and stir the mixture for 16 hours at ambient temperature.
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Add water and extract the mixture with dichloromethane (2 x 250 mL).
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Wash the combined organic extracts with 1 M sodium hydroxide solution and then with saturated sodium chloride solution.
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Dry the organic layer, filter, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent like n-pentane to yield 1-bromomethyl)pyrene as a pale yellow powder.
Synthesis of 1-(Azidomethyl)pyrene (Pyrene Azide 2)
This protocol involves the nucleophilic substitution of the bromide with an azide group.
Materials:
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1-(Bromomethyl)pyrene
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Sodium azide (NaN₃)
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Dimethylformamide (DMF) or other suitable polar aprotic solvent
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Deionized water
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Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction
Procedure:
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Dissolve 1-(bromomethyl)pyrene in dimethylformamide.
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Add sodium azide (typically 1.1 to 1.5 equivalents) to the solution.
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Stir the reaction mixture at room temperature for several hours (e.g., 12-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
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After completion, pour the reaction mixture into water.
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Extract the aqueous mixture with dichloromethane.
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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The crude 1-(azidomethyl)pyrene can be purified by column chromatography on silica gel to obtain the final product.
Characterization Data
Thorough characterization is crucial to confirm the identity and purity of the synthesized 1-(azidomethyl)pyrene.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The most prominent feature in the FT-IR spectrum of 1-(azidomethyl)pyrene is the characteristic stretching vibration of the azide group.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference |
| Azide (N₃) stretch | ~2100 - 2130 | Strong, sharp | |
| Aromatic C-H stretch | >3000 | Medium | |
| Aromatic C=C stretch | ~1600 - 1450 | Medium to strong |
The presence of a strong, sharp peak around 2100-2130 cm⁻¹ is a definitive indicator of the successful incorporation of the azide moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the pyrene ring protons and the methylene protons adjacent to the azide group. The aromatic protons of the pyrene core typically appear in the range of 7.8-9.0 ppm. The two protons of the -CH₂-N₃ group are expected to appear as a singlet further downfield.
¹³C NMR: The carbon NMR spectrum will show multiple signals in the aromatic region (typically 120-135 ppm) corresponding to the sixteen carbon atoms of the pyrene ring system. A distinct signal for the methylene carbon (-CH₂-N₃) is also expected.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
| Ion | Calculated m/z |
| [M+H]⁺ | 258.10 |
| [M+Na]⁺ | 280.08 |
The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 1-(azidomethyl)pyrene (257.29 g/mol ).
UV-Visible (UV-Vis) Spectroscopy
Pyrene and its derivatives exhibit characteristic absorption spectra in the UV-Vis region due to their polycyclic aromatic nature. The spectrum of 1-(azidomethyl)pyrene is expected to show multiple absorption bands.
| Wavelength (λmax) | Reference |
| ~340-360 nm | |
| ~325-345 nm | |
| Additional peaks at shorter wavelengths |
The exact positions of the absorption maxima can be influenced by the solvent used for the measurement.
Applications in Drug Development
Pyrene Azide 2 is a key reagent in "click chemistry," a set of biocompatible reactions that enable the efficient and specific joining of molecular building blocks. The azide group of Pyrene Azide 2 can react with an alkyne-functionalized molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
Caption: Application of Pyrene Azide 2 in click chemistry.
This conjugation strategy is widely used in drug development for:
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Fluorescent Labeling: The pyrene moiety is a highly fluorescent probe, allowing for the visualization and tracking of drug molecules, proteins, or other biomolecules within cells and tissues.
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Drug Delivery: Pyrene-containing molecules can be incorporated into drug delivery systems to monitor their biodistribution and cellular uptake.
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High-Throughput Screening: Click chemistry facilitates the rapid synthesis of libraries of compounds for screening potential drug candidates.
Conclusion
This technical guide has detailed the synthesis and characterization of Pyrene Azide 2 (1-(azidomethyl)pyrene). The provided protocols and characterization data serve as a valuable resource for researchers and professionals in drug development and related scientific fields. The unique properties of this fluorescent azide make it an indispensable tool for a wide range of applications, particularly in the realm of bioconjugation and molecular imaging.
